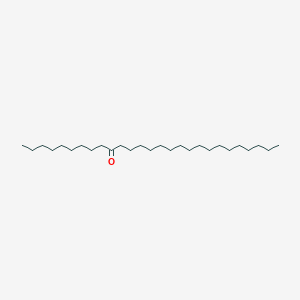
Heptacosan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptacosan-10-one can be synthesized through several methods, including the oxidation of heptacosane or the reduction of heptacosanoic acid. One common synthetic route involves the oxidation of heptacosane using a strong oxidizing agent such as potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of heptacosane. This process is carried out in large reactors where heptacosane is exposed to an oxidizing agent in the presence of a catalyst, often at elevated temperatures and pressures to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: Heptacosan-10-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce heptacosanoic acid.
Reduction: It can be reduced to form heptacosanol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products:
Oxidation: Heptacosanoic acid.
Reduction: Heptacosanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptacosan-10-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain alkanes and ketones.
Biology: Studied for its role in the cuticular waxes of plants and insects, where it contributes to the protective barrier against environmental stress.
Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other long-chain ketones and alcohols.
Mecanismo De Acción
The mechanism of action of heptacosan-10-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to integrate into lipid membranes, affecting their fluidity and permeability. This integration can influence cellular processes such as signal transduction and membrane transport. Additionally, its ketone group can participate in redox reactions, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Heptacosan-10-one can be compared with other long-chain aliphatic ketones such as:
Nonacosan-10-one (C29H58O): Similar in structure but with two additional carbon atoms, leading to different physical properties and applications.
Pentacosan-10-one (C25H50O): Shorter by two carbon atoms, affecting its melting point and solubility.
Heptacosanol (C27H56O): The alcohol counterpart of this compound, differing in its functional group and reactivity.
Uniqueness: this compound is unique due to its specific chain length and the presence of a ketone functional group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
261172-94-5 |
|---|---|
Fórmula molecular |
C27H54O |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
heptacosan-10-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
BDRZUARQSWNWBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


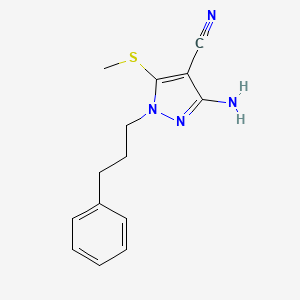
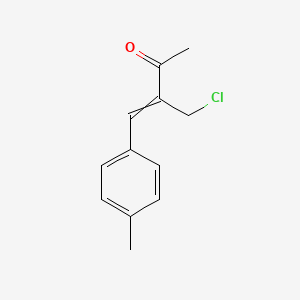
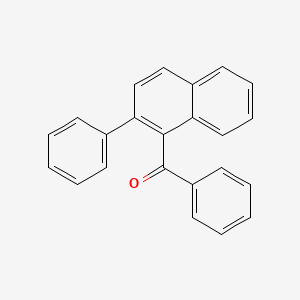


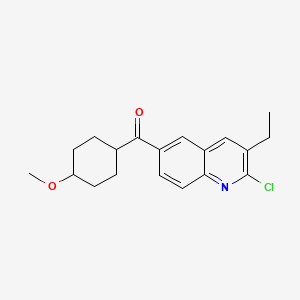
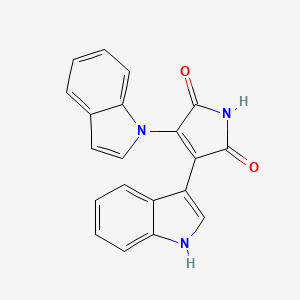
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
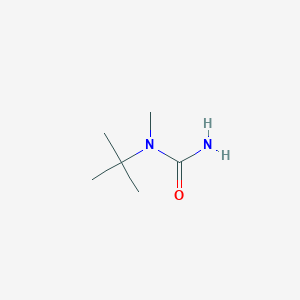


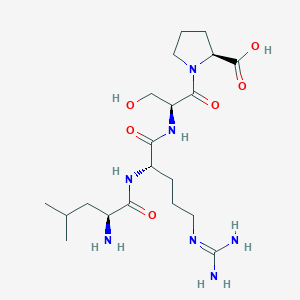
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
